

An In-depth Technical Guide to the Glyceric Acid Metabolic Pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glyceric acid

Cat. No.: B3427537

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glyceric acid is a central metabolite in a variety of crucial biological pathways, including serine biosynthesis, photorespiration, and gluconeogenesis. This technical guide provides a comprehensive overview of the **glyceric acid** metabolic pathway, detailing its core reactions, enzymatic regulation, and intersection with other significant metabolic networks. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the pathway's biochemistry, associated pathologies, and the experimental methodologies used for its investigation. Particular focus is given to the quantitative aspects of the pathway, with key data presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for the analysis of pathway components and dynamics are provided, alongside visual representations of the core pathways and experimental workflows to facilitate a deeper understanding.

Introduction

The **glyceric acid** metabolic pathway encompasses a series of biochemical reactions that produce and consume **glyceric acid**, a three-carbon carboxylic acid. This pathway is not a single, linear route but rather a nexus of interconnected metabolic processes that vary across different organisms and cellular compartments. In plants, it is a key component of photorespiration and serine biosynthesis. In animals, it is involved in serine metabolism and has clinical significance in the context of the genetic disorder D-glyceric aciduria.

Understanding the intricacies of this pathway is crucial for fields ranging from plant biology and agricultural science to human genetics and drug development.

Core Metabolic Pathways Involving Glyceric Acid

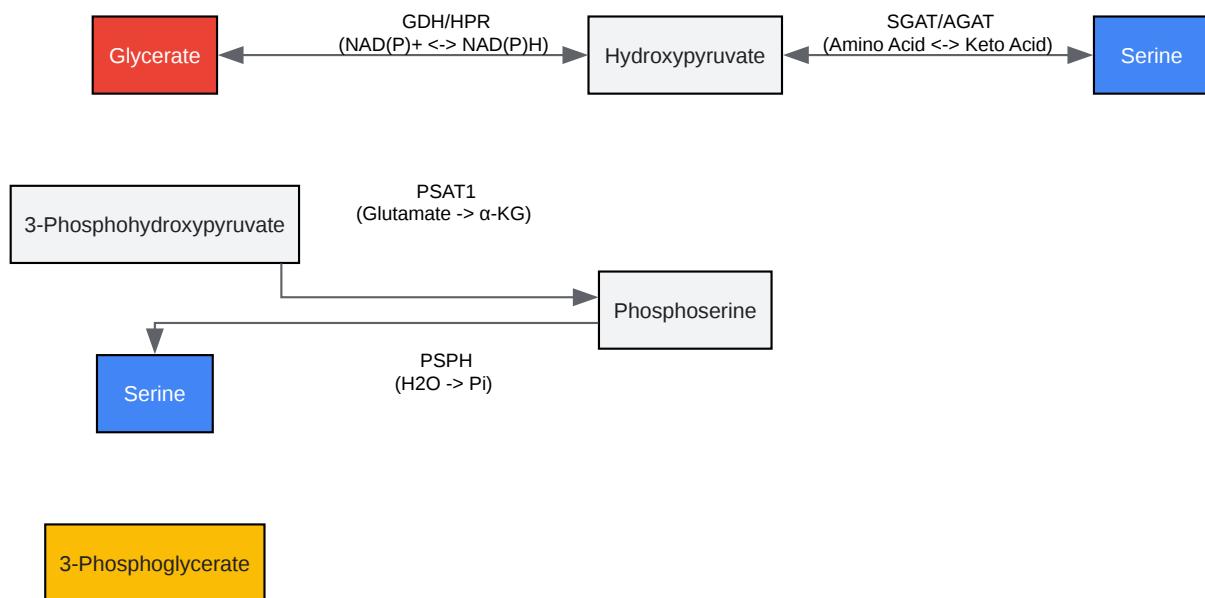
The metabolism of **glyceric acid** is primarily associated with two major pathways: the phosphorylated pathway and the glycerate pathway for serine biosynthesis, which is also linked to photorespiration in plants.

The Phosphorylated Pathway (Serine Biosynthesis)

This pathway is the primary route for de novo serine biosynthesis in many organisms. It originates from the glycolytic intermediate 3-phosphoglycerate.

- Step 1: Oxidation of 3-Phosphoglycerate: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD^+ -dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.
- Step 2: Transamination: Phosphoserine aminotransferase (PSAT1) transfers an amino group from glutamate to 3-phosphohydroxypyruvate, yielding phosphoserine and α -ketoglutarate. [\[1\]](#)[\[2\]](#)
- Step 3: Dephosphorylation: Phosphoserine phosphatase (PSPH) hydrolyzes phosphoserine to produce serine and inorganic phosphate. [\[3\]](#)[\[4\]](#)

Although **glyceric acid** is not a direct intermediate in this pathway, the pathway that produces it is intrinsically linked as it starts from a **glyceric acid** derivative.


The Glycerate Pathway (Photorespiration and Serine Biosynthesis)

In plants and some other organisms, an alternative "glycerate pathway" exists for serine synthesis, which is also a crucial part of the photorespiratory cycle. [\[5\]](#)[\[6\]](#)[\[7\]](#) This pathway can be considered a branch of glycolysis that initiates in the cytosol. [\[5\]](#)[\[6\]](#)[\[7\]](#)

- Step 1: Dephosphorylation of 3-Phosphoglycerate: 3-phosphoglycerate phosphatase (PGP) hydrolyzes 3-phosphoglycerate to glycerate. [\[5\]](#)

- Step 2: Oxidation of Glycerate: Glycerate dehydrogenase (GDH) or hydroxypyruvate reductase (HPR) oxidizes glycerate to hydroxypyruvate.[5]
- Step 3: Transamination: Serine-glyoxylate aminotransferase (SGAT) or alanine-glyoxylate aminotransferase (AGAT) catalyzes the transfer of an amino group to hydroxypyruvate to form serine.

In the context of photorespiration, the direction of these reactions is reversed to salvage carbon from 2-phosphoglycolate, a toxic byproduct of the oxygenase activity of RuBisCO.[8][9][10][11] Serine is converted to hydroxypyruvate, then to glycerate. Finally, glycerate kinase (GLYK) phosphorylates glycerate to 3-phosphoglycerate, which can re-enter the Calvin cycle.[8][9]

[Click to download full resolution via product page](#)

Core **glyceric acid** metabolic pathways.

Enzymology and Regulation

The flux through the **glyceric acid** metabolic pathways is tightly controlled by the kinetic properties of its enzymes and various regulatory mechanisms.

Key Enzymes and Kinetic Properties

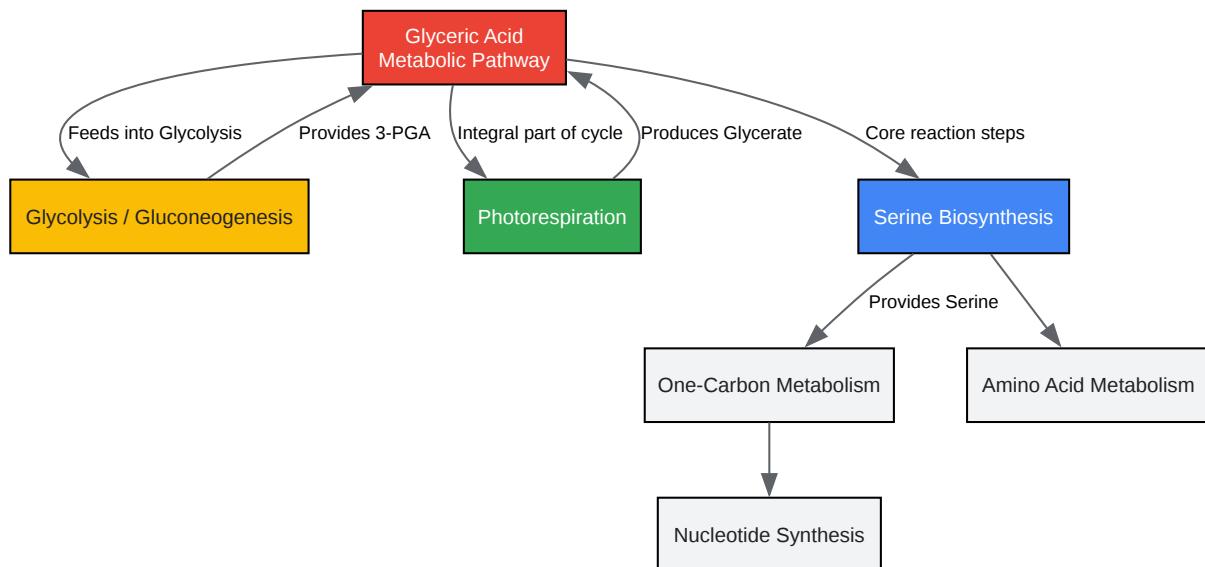
The following table summarizes the key enzymes of the **glyceric acid** metabolic pathway and their reported kinetic parameters. These values can vary significantly depending on the organism, tissue, and experimental conditions.

Enzyme	Abbreviation	Reaction Catalyzed	Substrate(s)	Km	Vmax	Organism/Tissue	Reference(s)
<hr/>							
Phosphorylated Pathway							
3-Phosphoglycerate Dehydrogenase	PHGDH	3-PGA → 3-PHP	3-PGA	-	-	-	-
Phosphoserine Aminotransferase	PSAT1	3-PHP → P-Ser	3-PHP, L-Glu	5 μM, 1.2 mM	-	Bovine	[12]
L-PSer, α-KG	35 μM, 0.8 mM	-	Bovine	[12]			
Phosphoserine Phosphatase	PSPH	P-Ser → Serine	P-Ser	-	-	-	[3]
Glycerate Pathway / Photorespiration							
3-Phosphoglycerate Phosphatase	PGP	3-PGA → Glycerate	3-PGA	-	-	Sugarcane leaves	[13]

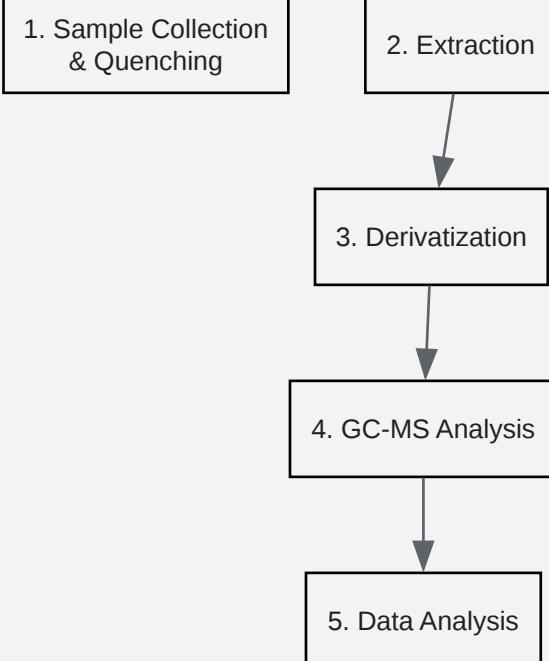
Glycerate							
Dehydro genase /		Glycerate					
Hydroxyp yruvate	GDH/HP R	↔	Hydroxyp yruvate	Glycerate	-	-	-
Reductas e							
Glycerate Kinase	GLYK	Glycerate → 3-PGA	D- Glycerate	0.12 mM	-	Maize leaves	[14]
L- Glycerate	1.5 mM	-	Maize leaves	[14]			

Note: '-' indicates data not readily available in the searched literature.

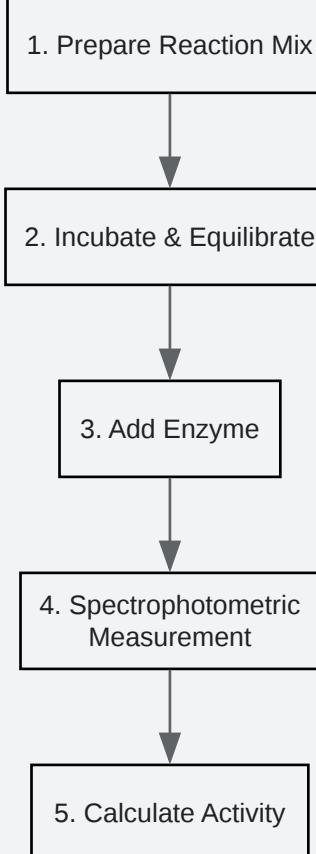
Regulation of Pathway Flux


Metabolic flux through the **glyceric acid** pathway is regulated by several mechanisms, including substrate availability, product inhibition, and allosteric regulation. For instance, in cancer cells, there is often an increased flux through the serine synthesis pathway, which is linked to the high metabolic demands of proliferating cells.[15][16] The expression of genes encoding pathway enzymes is also a critical point of regulation.[16]

Connection to Other Metabolic Pathways


The **glyceric acid** metabolic pathway is intricately linked with several other central metabolic routes.

- **Glycolysis and Gluconeogenesis:** The pathway directly utilizes the glycolytic intermediate 3-phosphoglycerate and can feed into gluconeogenesis through the production of serine and its subsequent conversion to pyruvate.
- **One-Carbon Metabolism:** Serine produced from these pathways is a major donor of one-carbon units for the synthesis of nucleotides, lipids, and for methylation reactions.[15]
- **Photorespiration:** In photosynthetic organisms, the glycerate pathway is an integral part of the photorespiratory cycle, which salvages carbon lost due to the oxygenase activity of


RuBisCO.[\[17\]](#)

Metabolite Quantification Workflow

Enzyme Assay Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. [Frontiers](https://frontiersin.org) | Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From *Arabidopsis thaliana*– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis [frontiersin.org]
- 3. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoserine phosphatase - Wikipedia [en.wikipedia.org]
- 5. D-Glyceric Aciduria - DoveMed [dovemed.com]
- 6. Quantification of Photorespiratory Intermediates by Mass Spectrometry-Based Approaches | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. [Metabolic flux analysis of L-serine synthesis by *Corynebacterium glutamicum* SYPS-062] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.library.uvic.ca [search.library.uvic.ca]
- 10. Analysis of Photorespiratory Intermediates Under Transient Conditions by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphoserine aminotransferase, the second step-catalyzing enzyme for serine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]

- 16. De Novo Serine Synthesis Is a Metabolic Vulnerability That Can Be Exploited to Overcome Sunitinib Resistance in Advanced Renal Cell Carcinoma - PMC
[pmc.ncbi.nlm.nih.gov]
- 17. Khan Academy [khanacademy.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Glyceric Acid Metabolic Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427537#glyceric-acid-metabolic-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com